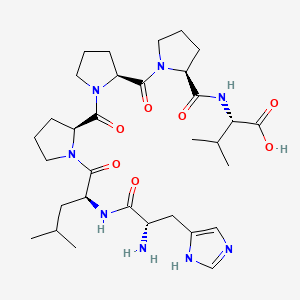![molecular formula C6H5N7 B571210 1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene CAS No. 117875-44-2](/img/structure/B571210.png)
1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes triazole, pyrazine, and tetrazine moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic routes often include cyclization reactions under specific conditions to form the desired fused ring system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of new materials with unique electronic and optical properties . In biology and medicine, derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases . The compound’s ability to form stable complexes with metal ions also makes it useful in industrial applications, such as catalysis and materials science .
Wirkmechanismus
The mechanism of action of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological outcomes .
Vergleich Mit ähnlichen Verbindungen
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar fused ring systems but differ in the specific arrangement and types of rings involved. The uniqueness of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine lies in its combination of triazole, pyrazine, and tetrazine rings, which confer distinct electronic and steric properties that can be exploited for various applications .
Eigenschaften
CAS-Nummer |
117875-44-2 |
|---|---|
Molekularformel |
C6H5N7 |
Molekulargewicht |
175.155 |
IUPAC-Name |
6H-[1,2,4]triazolo[2,3]pyrazino[4,6-c][1,2,4,5]tetrazine |
InChI |
InChI=1S/C6H5N7/c1-5-7-3-9-12(5)2-6-11-8-4-10-13(1)6/h2-4H,1H2 |
InChI-Schlüssel |
FXJMXBFVKRXLLA-UHFFFAOYSA-N |
SMILES |
C1C2=NC=NN2C=C3N1N=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)
![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)





![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/new.no-structure.jpg)




